molecular formula C15H15NO4S B2809342 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid CAS No. 451484-11-0

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid

Katalognummer: B2809342
CAS-Nummer: 451484-11-0
Molekulargewicht: 305.35
InChI-Schlüssel: GUNONIQPSZDDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structure and Synthesis: 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid (C₁₅H₁₅NO₄S) is a sulfonamide derivative featuring a benzoic acid core substituted with a [(4-methylphenyl)sulfonyl]aminomethyl group at the para position. Its synthesis typically involves coupling 4-aminomethylbenzoic acid with 4-methylbenzenesulfonyl chloride under basic conditions, as exemplified in the preparation of related sulfonamides .

Eigenschaften

IUPAC Name

4-[[(4-methylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-2-8-14(9-3-11)21(19,20)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNONIQPSZDDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminomethylbenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Sulfonamide compounds are known for their wide range of biological activities. The compound exhibits significant pharmacological properties, including:

  • Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid may possess similar antimicrobial properties, making them candidates for further investigation in treating bacterial infections .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. Studies suggest that it might be effective in treating conditions characterized by chronic inflammation, such as arthritis .
  • Cancer Research : Some sulfonamide derivatives have been investigated for their anticancer properties. The structural characteristics of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid may allow it to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Synthetic Methodologies

The synthesis of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid typically involves the reaction of para-amino benzoic acid with tosyl chloride in the presence of a base. The following steps outline a common synthetic route:

  • Preparation of the Reaction Mixture : Combine para-amino benzoic acid with distilled water and a sodium carbonate solution to maintain an alkaline pH.
  • Addition of Tosyl Chloride : Introduce tosyl chloride while stirring until a clear solution forms.
  • Acidification : Adjust the pH to acidic conditions using hydrochloric acid to precipitate the product.
  • Isolation and Purification : Filter the precipitate, wash with distilled water, and recrystallize from methanol to obtain pure 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid .

Case Studies and Research Findings

Several studies have documented the applications and effects of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains, suggesting its potential use in developing new antibiotic therapies .
  • Anti-inflammatory Research : Experimental models have shown that treatment with this sulfonamide compound reduces markers of inflammation, indicating its utility in inflammatory disease management .
  • Cancer Therapeutics : Investigations into its anticancer effects revealed that it may inhibit cell proliferation and induce apoptosis in cancer cell lines, highlighting its promise as a novel chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Hydrogen Bonding : The carboxylic acid group participates in O—H⋯O dimerization, while the sulfonamide N—H forms N—H⋯O interactions, influencing crystal packing .
  • Biological Relevance : Sulfonamides are recognized for antimicrobial, antitumor, and enzyme inhibitory activities. The methylphenyl group may enhance lipophilicity, affecting bioavailability .

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impacts

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound : 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid -SO₂NHCH₂- linkage; 4-methylphenyl group C₁₅H₁₅NO₄S 313.35 Enhanced lipophilicity due to methyl group; dimeric H-bonding in crystals
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid -SO₂NH- linkage; 4-fluoro-3-methylphenyl group C₁₄H₁₂FNO₄S 309.31 Fluorine increases electronegativity; pKa = 4.06 (predicted)
4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid -SO₂NH- linkage; butanoic acid chain C₁₁H₁₅NO₄S 257.31 Longer aliphatic chain improves solubility in polar solvents
4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid -SO₂NH- linkage; 4-methoxyphenyl group C₁₄H₁₃NO₅S 307.32 Methoxy group enhances electron density; potential for π-π stacking
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid -NHSO₂- linkage (inverse sulfonamide orientation) C₁₄H₁₃NO₄S 291.32 Altered H-bonding patterns; solubility in DMSO/chloroform

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: The target compound forms dimeric motifs via O—H⋯O interactions, similar to 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid . In contrast, cyclohexane-carboxylic acid derivatives (e.g., 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid) adopt chair conformations, reducing planarity and altering packing efficiency .
  • UV/IR Data : Sulfonamide S=O stretches (~1330 cm⁻¹) and carboxylic acid C=O stretches (~1700 cm⁻¹) are consistent across analogs, but substituents like methoxy (IR: ~1250 cm⁻¹) introduce distinct spectral features .

Biologische Aktivität

4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid, also known by its CAS number 16879-68-8, is a compound characterized by a benzoic acid moiety with a sulfonamide functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research.

  • Molecular Formula : C15H17N1O4S1
  • Molecular Weight : Approximately 305.35 g/mol
  • Density : 1.351 g/cm³
  • Boiling Point : 504.1°C at 760 mmHg

The sulfonamide group contributes significantly to the compound's biological activity and solubility in various solvents, enhancing its potential therapeutic applications.

The biological activity of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of β-catenin : This compound has been identified as a potential inhibitor of β-catenin, a crucial protein in the Wnt signaling pathway that regulates cell proliferation and differentiation. This inhibition suggests possible applications in cancer treatment by targeting pathways associated with tumor growth and metastasis.
  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity, which may contribute to anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition :
    • In vitro studies demonstrated that 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid exhibits significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells.
    • The IC50 values for these cell lines were reported as follows:
      • MCF-7: IC50 = 23.29 µM
      • LoVo: IC50 = 2.44 µM .
  • Mechanisms of Action :
    • The compound induces apoptosis in cancer cells, evidenced by increased cell cycle arrest in the G2/M phase and reduced viability after prolonged exposure (48 hours) to the compound .
    • Molecular docking studies indicate that the compound may inhibit STAT3 transcriptional activity and cyclin-dependent kinase 9 (CDK9), further elucidating its mechanism of action against cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro tests showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound exhibits significant antimicrobial effects, making it a candidate for further development as an antibiotic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
4-Aminobenzoic AcidStructureUsed in sunscreen formulations
SulfanilamideStructureClassic sulfonamide antibiotic
N-(p-Toluenesulfonyl)-4-amino benzoic acidStructureUsed in various chemical syntheses

The uniqueness of 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid lies in its specific combination of functional groups that target β-catenin, distinguishing it from other compounds that may not exhibit this specific biological activity or structural configuration.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound revealed that after a 48-hour treatment period, it significantly reduced cell viability in MCF-7 cells compared to untreated controls. The study emphasized the importance of timing and dosage in achieving optimal therapeutic effects.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties against various pathogenic strains, demonstrating notable zones of inhibition. The results indicated that this compound could serve as a template for developing new antibiotics, particularly against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid, and how are intermediates stabilized?

  • Methodology : The compound is synthesized via sulfonylation of 4-aminobenzoic acid derivatives. A validated approach involves reacting 4-(aminomethyl)benzoic acid with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 8–9) to form the sulfonamide linkage. Post-reaction acidification (pH 1–2) precipitates the product, which is purified via methanol recrystallization to yield colorless crystals . Key steps include strict pH control to avoid hydrolysis of the sulfonamide group and temperature modulation to suppress side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography reveals dimeric motifs formed via O–H···O hydrogen bonds between carboxylic acid groups, with a dihedral angle of 35.47° between aromatic rings .
  • NMR spectroscopy (e.g., 1^1H and 13^{13}C) confirms the sulfonamide (–SO2_2NH–) and benzoic acid (–COOH) moieties.
  • IR spectroscopy identifies key functional groups (e.g., S=O stretching at 1332–1160 cm1^{-1}, O–H at ~3000 cm1^{-1}) .

Q. How is the purity of the compound assessed during synthesis?

  • Methodology : Purity is validated via HPLC (high-performance liquid chromatography) with UV detection, monitoring retention times against standards. Melting point analysis (e.g., 503 K for the pure compound) and elemental analysis (C, H, N, S) further confirm stoichiometric consistency .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., omitted reflections, hydrogen atom positioning) be resolved during refinement?

  • Methodology : Use dual refinement strategies with programs like SHELXL (for small-molecule precision) and PHENIX (for validating hydrogen-bond networks). Omitted reflections (e.g., 011, 001, 002) due to beam-stop interference are addressed by iterative refinement cycles, prioritizing high-resolution data (<1.0 Å). Freely refining N–H hydrogen positions and applying riding models for C–H/O–H atoms improve accuracy .

Q. What strategies are employed to analyze the compound’s potential as a enzyme inhibitor in drug discovery?

  • Methodology :

  • In vitro assays : Measure inhibition constants (KiK_i) against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.
  • Molecular docking : Simulate binding interactions using software like AutoDock Vina, focusing on the sulfonamide group’s coordination with zinc ions in enzyme active sites .
  • Structure-activity relationship (SAR) : Modify the methylphenyl or benzoic acid groups to assess changes in potency and selectivity .

Q. How do solvent and temperature conditions influence crystallization outcomes?

  • Methodology : Solvent polarity critically affects crystal packing. Methanol promotes dimeric hydrogen-bonded motifs, while DMSO disrupts intermolecular interactions, yielding needle-like crystals. Temperature gradients (e.g., slow cooling from 60°C to RT) enhance lattice stability, as evidenced by triclinic (P1P1) symmetry with unit cell parameters a=5.1588a = 5.1588 Å, b=6.9277b = 6.9277 Å .

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • Methodology :

  • DFT calculations (e.g., B3LYP/6-31G*) predict electron density maps, confirming charge distribution on sulfonyl (–SO2_2–) and carboxylate (–COO^-) groups.
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% O–H···O, 8% C–H···π), correlating with crystallographic data .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?

  • Methodology : Systematic error analysis identifies outliers (e.g., S–N bond lengths). Adjust basis sets (e.g., 6-311++G**) or incorporate solvent effects in DFT models. Cross-validate with neutron diffraction data if available, prioritizing experimental values for refinement .

Methodological Tables

Table 1 : Key Crystallographic Data

ParameterValue
Crystal systemTriclinic (P1P1)
Unit cell dimensionsa=5.1588a = 5.1588 Å, b=6.9277b = 6.9277 Å, c=20.0350c = 20.0350 Å
Dihedral angle (aromatic rings)35.47°
Hydrogen bondsO–H···O (2.65 Å), N–H···O (2.89 Å)

Table 2 : Synthetic Yield Optimization

ConditionYield (%)Purity (%)
pH 8–9, RT, 12 hr7895
pH 9–10, 40°C, 8 hr8598

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.